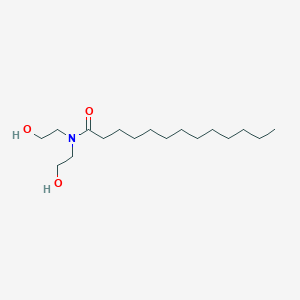
13,15-Dimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,15-Dimethylnonacosane is a chemical compound with the molecular formula C31H64. It is a type of hydrocarbon, specifically an alkane, characterized by its long carbon chain and the presence of two methyl groups at the 13th and 15th positions. This compound is part of a broader class of dimethyl-branched alkanes, which are often found in natural sources such as plant waxes and insect cuticles .
Méthodes De Préparation
The synthesis of 13,15-Dimethylnonacosane can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor with methyl groups at the desired positions. This process typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation of unsaturated precursors or the use of organometallic reagents to achieve the desired methylation.
Analyse Des Réactions Chimiques
13,15-Dimethylnonacosane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones at the methylated positions.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C), converting any unsaturated intermediates back to the fully saturated alkane.
Applications De Recherche Scientifique
13,15-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behaviors of long-chain hydrocarbons, including their phase transitions and interactions with other molecules.
Biology: This compound is found in the cuticular waxes of insects and plants, where it plays a role in waterproofing and protection against environmental stressors.
Medicine: Research into the biological activities of this compound and related compounds may lead to the development of new pharmaceuticals or bioactive agents.
Mécanisme D'action
The mechanism of action of 13,15-Dimethylnonacosane in biological systems involves its interaction with lipid membranes and proteins. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In insects, it may act as a pheromone by binding to specific receptors on the antennae, triggering behavioral responses such as mating or aggregation .
Comparaison Avec Des Composés Similaires
13,15-Dimethylnonacosane can be compared with other dimethyl-branched alkanes, such as:
13,17-Dimethylnonacosane: Similar in structure but with methyl groups at the 13th and 17th positions, affecting its physical properties and biological activities.
3,11-Dimethylnonacosane: Found in insect cuticles and known for its role in chemical communication as a sex pheromone.
5,11-Dimethylnonacosane: Another variant with different methyl group positions, leading to unique interactions and functions in biological systems.
Each of these compounds has unique properties and applications, highlighting the importance of methyl group positioning in determining the behavior and utility of long-chain hydrocarbons.
Propriétés
Numéro CAS |
76275-82-6 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
13,15-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-31(4)29-30(3)27-25-23-21-19-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
Clé InChI |
FQODZRQUAUIXRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


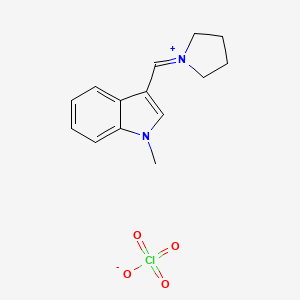

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
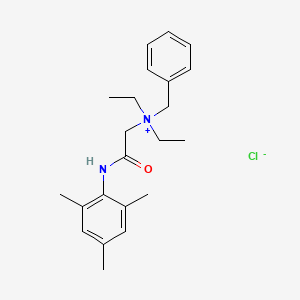
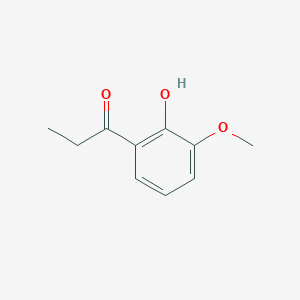
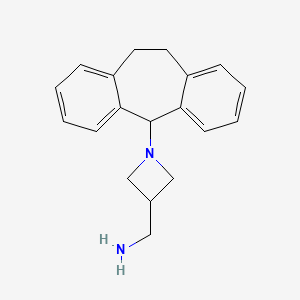
![2,7-Diazaspiro[4.4]nonane-1,3,8-trione (or 2,7-Diazaspiro[4.4]nonane-1,3,8-trione, (+/-)-)](/img/structure/B14442851.png)
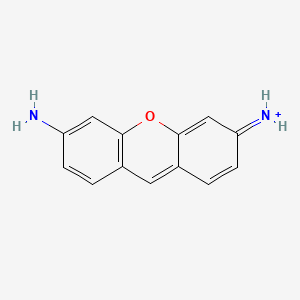
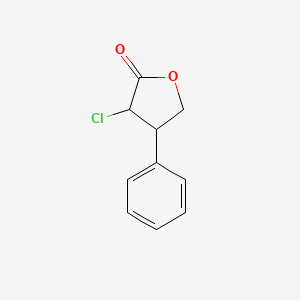
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

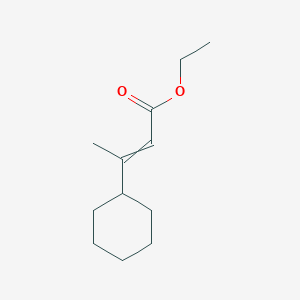
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
